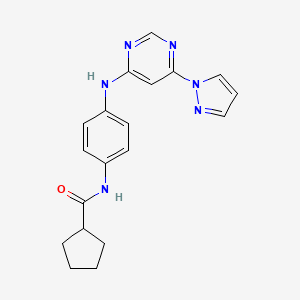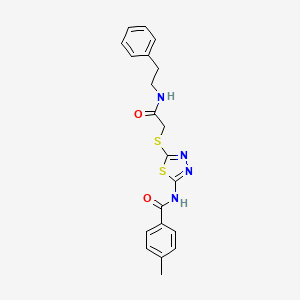
4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Characteristics
- The novel compounds containing thiadiazole scaffolds, including derivatives similar to 4-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been synthesized through various methods. These methods include the cyclization of thioamide with 2-chloroacetoacetate and the reaction of thioamides with DMSO in the presence of electrophilic reagents. These processes yield high-purity compounds, essential for further research applications (Tang Li-jua, 2015); (Y. Takikawa et al., 1985).
Anticancer Potential
- Research has shown that compounds containing a thiadiazole scaffold, similar to the one , exhibit promising anticancer activity. These compounds, when synthesized and tested against various cancer cell lines, have shown GI50 values comparable to standard anticancer drugs. This indicates their potential as effective agents in cancer therapy (S. Tiwari et al., 2017).
Fluorescence and Solvatochromism Studies
- Studies involving related thiadiazole derivatives have focused on their fluorescence properties in different solvents. The fluorescence effects observed in these compounds are primarily influenced by factors like molecular aggregation, concentration changes, and charge transfer effects. These properties are crucial for applications in materials science and bioimaging (A. Matwijczuk et al., 2018).
Coordination Chemistry
- The potential of thiadiazole derivatives in forming complexes with metal ions like palladium and platinum has been explored. Such complexes can have significant applications in coordination chemistry and might be useful in catalysis and material science (F. Adhami et al., 2012).
Corrosion Inhibition
- Benzothiazole derivatives, which are structurally related to the compound , have been studied as corrosion inhibitors for materials like carbon steel. These studies are significant for understanding the protective properties of these compounds in industrial applications (Zhiyong Hu et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes. The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of human carbonic anhydrase II . This inhibition can lead to changes in the physiological processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound can affect various biochemical pathways. These enzymes are involved in processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibitory effect on human carbonic anhydrases. This can lead to changes in the physiological processes that these enzymes are involved in .
Properties
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-7-9-16(10-8-14)18(26)22-19-23-24-20(28-19)27-13-17(25)21-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPGASFHCGINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

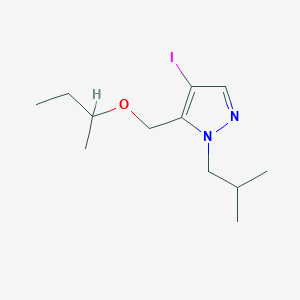
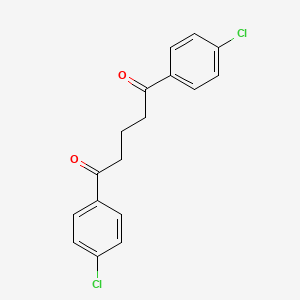
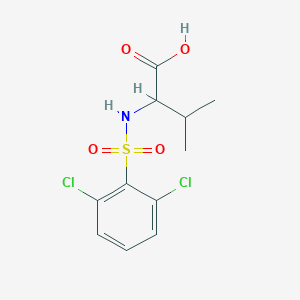
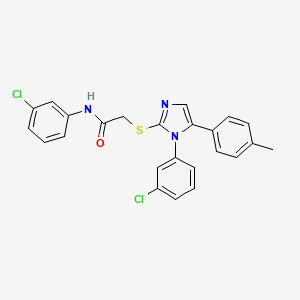



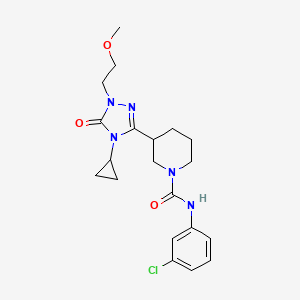
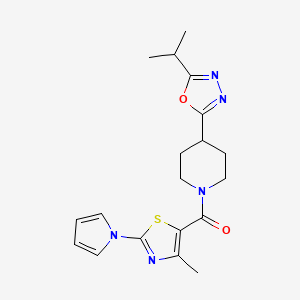
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)

![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)
